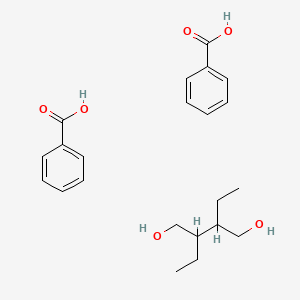
Benzoic acid;2,3-diethylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;2,3-diethylbutane-1,4-diol is a chemical compound that combines the properties of benzoic acid and 2,3-diethylbutane-1,4-diol Benzoic acid is a well-known aromatic carboxylic acid, while 2,3-diethylbutane-1,4-diol is a diol with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,3-diethylbutane-1,4-diol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 2,3-diethylbutane-1,4-diol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Benzoic acid;2,3-diethylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 2,3-diethylbutane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of diketones.
Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol.
Substitution: Substitution reactions can yield various substituted benzoic acid derivatives.
科学研究应用
Benzoic acid;2,3-diethylbutane-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid;2,3-diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups in 2,3-diethylbutane-1,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring in benzoic acid can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability.
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,3-diethylbutane-1,4-diol: A diol with two hydroxyl groups, used in the synthesis of various organic compounds.
Benzyl alcohol: A primary alcohol derived from benzoic acid, used as a solvent and preservative.
Uniqueness
Benzoic acid;2,3-diethylbutane-1,4-diol is unique due to its combination of aromatic and diol functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its dual nature makes it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
583034-95-1 |
|---|---|
分子式 |
C22H30O6 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
benzoic acid;2,3-diethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2.2C7H6O2/c1-3-7(5-9)8(4-2)6-10;2*8-7(9)6-4-2-1-3-5-6/h7-10H,3-6H2,1-2H3;2*1-5H,(H,8,9) |
InChI 键 |
ZZMHQIDDFBKLSD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)C(CC)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphane](/img/structure/B12571908.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
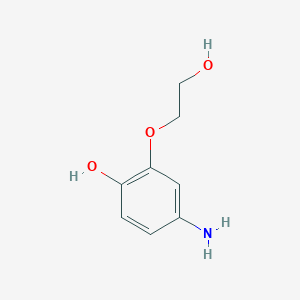
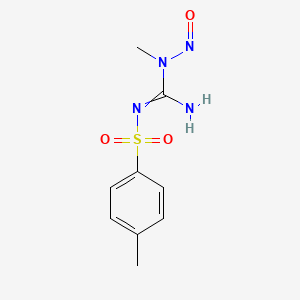
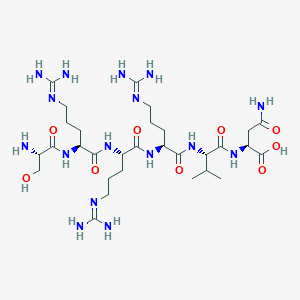
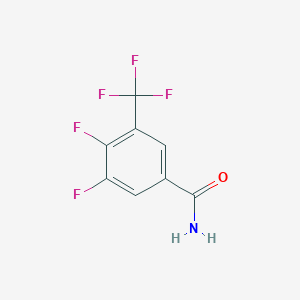
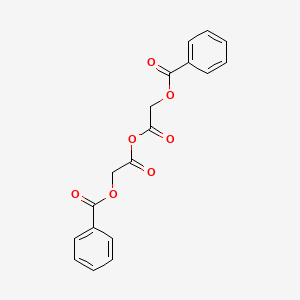
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

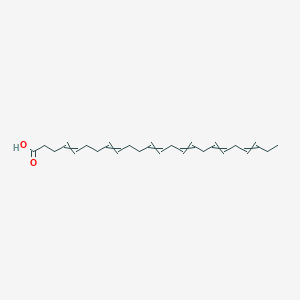
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
